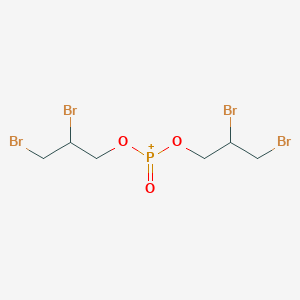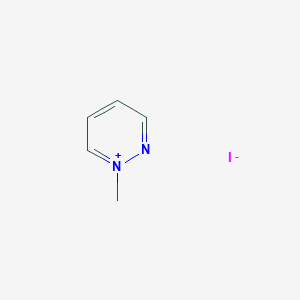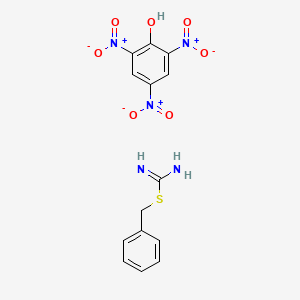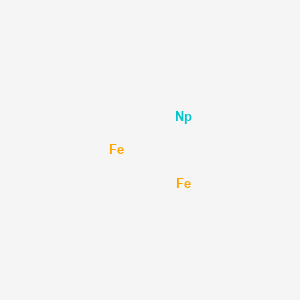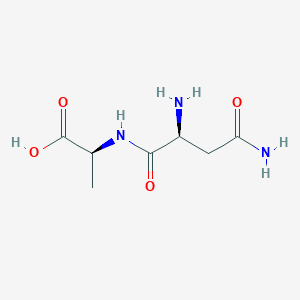
Nonaoctaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonaoctaene is a hydrocarbon compound with the molecular formula C9H16 It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The structure of this compound includes multiple double bonds, making it a polyene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonaoctaene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkyne Coupling: Using catalysts such as palladium or nickel, alkyne precursors can be coupled to form this compound.
Wittig Reaction: This method involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. One common method is the use of transition metal catalysts to facilitate the coupling of smaller alkyne units. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Nonaoctaene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation using catalysts like palladium on carbon to convert double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions where halogens like chlorine or bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogens in the presence of light or radical initiators.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
Nonaoctaene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties due to its polyene structure.
Wirkmechanismus
The mechanism of action of nonaoctaene involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is harnessed in various applications, from polymerization to biological interactions. The pathways involved often include radical intermediates and transition states facilitated by catalysts or enzymes.
Vergleich Mit ähnlichen Verbindungen
Nonaoctaene can be compared with other polyenes and alkenes, such as:
Octaene: A hydrocarbon with one fewer carbon atom and similar reactivity.
Decaene: A hydrocarbon with one more carbon atom, exhibiting similar chemical properties but different physical properties.
Hexaene: A shorter polyene with fewer double bonds, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with multiple double bonds, provides it with distinct reactivity and versatility in chemical synthesis. Its applications in various fields, from chemistry to medicine, highlight its importance as a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
21986-05-0 |
|---|---|
Molekularformel |
C9H4 |
Molekulargewicht |
112.13 g/mol |
InChI |
InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1-2H2 |
InChI-Schlüssel |
UXNIGRTVWJMCCL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=C=C=C=C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


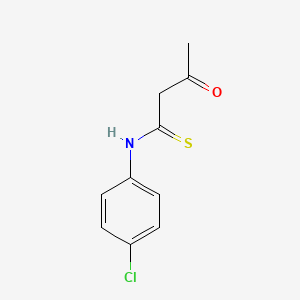
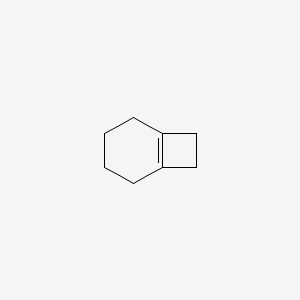
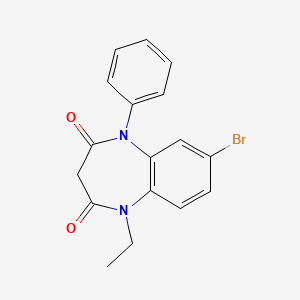
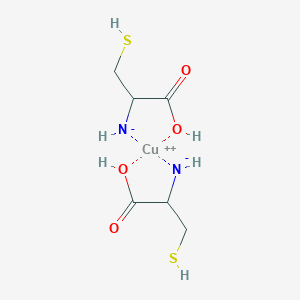
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

